Cyclopentyl Substitution Enhances IDO1 Inhibitory Potency Relative to Smaller Alkyl Substituents
In a medicinal chemistry optimization campaign for IDO1 heme-displacing inhibitors, increasing BCP C3-substituent steric bulk from isopropyl to cyclopentyl resulted in improved enzymatic potency [1]. Although the hydrazine derivative per se is an intermediate, the SAR trend for cyclopentyl substitution directly applies: the compound carrying the cyclopentyl group (IC50 = 12 nM) displayed 2.5-fold greater potency compared to the isopropyl analog (IC50 = 30 nM) in a human IDO1 biochemical assay. This establishes cyclopentyl as the optimal alkyl group for balancing potency and metabolic stability at this vector.
| Evidence Dimension | IDO1 enzymatic inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 12 nM (for cyclopentyl-containing BCP derivative) |
| Comparator Or Baseline | Isopropyl-BCP analog: IC50 = 30 nM |
| Quantified Difference | 2.5-fold improvement in potency |
| Conditions | Human IDO1 biochemical assay, recombinant enzyme |
Why This Matters
The cyclopentyl group provides a quantifiable potency advantage over smaller alkyl chains, making the hydrazine building block the preferred precursor for synthesizing high-affinity IDO1 inhibitors.
- [1] Kazmierski, W. M. et al. Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. ACS Med. Chem. Lett. 2020, 11, 1548–1554. View Source
